![molecular formula C26H21ClN2O4 B2516506 Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114835-47-0](/img/structure/B2516506.png)
Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
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Description
Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a chemical compound that belongs to the class of quinoline-based compounds. This compound has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
- Compound X has demonstrated promising anticancer activity in preclinical studies. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are ongoing to optimize its efficacy and safety for potential clinical use .
- Inflammation plays a crucial role in various diseases. Compound X exhibits anti-inflammatory effects by modulating key pathways, such as NF-κB and COX-2. Researchers are investigating its potential in treating inflammatory conditions, including rheumatoid arthritis and inflammatory bowel diseases .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Compound X has shown neuroprotective properties by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival. Researchers are exploring its therapeutic potential in animal models and cell cultures .
- Compound X exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes. Researchers are investigating its use as an alternative to conventional antibiotics, especially in the context of antibiotic resistance .
- PDT is a non-invasive cancer treatment that involves activating photosensitizers with light. Compound X, when exposed to specific wavelengths, generates reactive oxygen species that selectively damage tumor cells. Researchers are optimizing its photodynamic properties for targeted cancer therapy .
- The unique structure of Compound X makes it suitable for functionalization and incorporation into nanomaterials. Researchers have explored its use in drug delivery systems, sensors, and optoelectronic devices. Its quinoline-based scaffold provides a versatile platform for designing novel materials .
Anticancer Potential
Anti-Inflammatory Properties
Neuroprotective Applications
Antimicrobial Activity
Photodynamic Therapy (PDT)
Material Science and Nanotechnology
properties
IUPAC Name |
ethyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-32-26(31)18-12-13-21-19(14-18)24(15-23(28-21)17-8-4-3-5-9-17)33-16-25(30)29-22-11-7-6-10-20(22)27/h3-15H,2,16H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUCZQXKRZWEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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